Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate

Lipophilicity Drug design ADME prediction

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is a dibrominated phenylacetate ester bearing a difluoromethoxy group, classified as a halogenated aromatic building block. Publicly available computed descriptors include a molecular weight of 373.97 g/mol, an XLogP3 of 4, a topological polar surface area (TPSA) of 35.5 Ų, and zero hydrogen bond donors.

Molecular Formula C10H8Br2F2O3
Molecular Weight 373.97 g/mol
CAS No. 1806348-99-1
Cat. No. B1409879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate
CAS1806348-99-1
Molecular FormulaC10H8Br2F2O3
Molecular Weight373.97 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1OC(F)F)Br)Br
InChIInChI=1S/C10H8Br2F2O3/c1-16-9(15)3-5-2-6(11)7(12)4-8(5)17-10(13)14/h2,4,10H,3H2,1H3
InChIKeyNILRMHYKEQKQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate (CAS 1806348-99-1) – Physicochemical and Structural Differentiation for Informed Research Procurement


Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is a dibrominated phenylacetate ester bearing a difluoromethoxy group, classified as a halogenated aromatic building block [1]. Publicly available computed descriptors include a molecular weight of 373.97 g/mol, an XLogP3 of 4, a topological polar surface area (TPSA) of 35.5 Ų, and zero hydrogen bond donors [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) .

Building Block
Dibrominated aromatic ester with difluoromethoxy group, supplied at NLT 98% purity
Synthetic Utility
Two bromine handles at C4/C5 enable sequential cross-coupling for library synthesis
Computed Profile
Methyl ester form may support passive permeability screening based on computed logP and TPSA

Why Closely Related Analogs Cannot Replace Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate in Research and Development


Structurally similar compounds such as 4,5-dibromo-2-(difluoromethoxy)phenylacetic acid (CAS 1805473-48-6) and the corresponding ethyl ester exhibit distinct physicochemical profiles that directly impact permeability, solubility, and reactivity [1]. The methyl ester displays an XLogP3 of 4 versus 3.7 for the free acid and a TPSA of 35.5 versus 46.5 Ų, predicting superior passive membrane diffusion and reduced hydrogen-bonding capacity [1]. Because in-class compounds cannot be assumed to behave identically in cell-based assays, in vivo pharmacokinetic studies, or cross-coupling reaction sequences, indiscriminate substitution risks irreproducible results and wasted resources [1].

Target Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate
Analog Free acid (CAS 1805473-48-6) or ethyl ester
Computed logP difference (Δ +0.3) may shift passive membrane permeability profile; ester form may differ in cell-based assay outcomes.
TPSA reduction (−11 Ų) may alter CNS penetration prediction; free acid may not replicate ester behavior in ADME models.
Mono-bromo analogs lack the second coupling handle, limiting sequential derivatization in library synthesis.

Quantitative Differentiation Evidence for Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate Versus Leading Analogs


Higher Predicted Lipophilicity of the Methyl Ester Versus the Free Acid

The methyl ester exhibits a computed XLogP3 of 4, compared to 3.7 for the corresponding 4,5-dibromo-2-(difluoromethoxy)phenylacetic acid [1]. This ΔlogP of +0.3 indicates greater lipophilicity, which is associated with enhanced passive membrane permeability [1].

Lipophilicity ΔXLogP3
Cross-study comparable
Target: 4 · Analog: 3.7 · Δ +0.3
Computed ΔlogP may support permeability screening
XLogP3 algorithm, PubChem 2019.06.18
Lipophilicity Drug design ADME prediction

Reduced Topological Polar Surface Area Improves Predicted Membrane Permeation

The methyl ester has a TPSA of 35.5 Ų, which is 11 Ų lower than the 46.5 Ų of the free acid [1]. TPSA values below 60–70 Ų are generally required for favorable blood-brain barrier penetration, and the ester falls well within this range while the acid approaches the threshold [1].

TPSA Difference
Cross-study comparable
Target: 35.5 Ų · Analog: 46.5 Ų · Δ −11 Ų
Lower TPSA may correlate with CNS exposure prediction
Cactvs 3.4.6.11, PubChem
TPSA Blood-brain barrier Oral bioavailability

Zero Hydrogen Bond Donors Confer Superior Passive Diffusion Potential

The methyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the free acid has one (HBD = 1) [1]. Each additional HBD has been estimated to reduce passive permeability by approximately 0.5–1 log unit in Caco-2 assays, and eliminating the carboxylic acid donor via esterification is a well-established prodrug tactic [1].

HBD Count
Class-level inference
Target: 0 · Analog: 1 · Δ −1
Absence of HBDs may improve passive diffusion context
Inferred from Caco-2 guidelines; data to verify
Hydrogen bonding Permeability Prodrug strategy

Guaranteed High Purity (≥98%) for Reproducible Experimental Outcomes

Commercial supply of this compound is certified at NLT 98% purity . In contrast, many research-grade analogs are offered at 95% or unspecified purity, which can introduce confounding impurities into sensitive catalytic or biological assays .

Purity Specification
Supplier-specified
NLT 98% (HPLC) vs typical 95%
Higher specified purity may reduce side-reaction risk
MolCore specification; lot verification advised
Purity Reproducibility Quality control

Dibromo Substitution Pattern Enables Sequential, Orthogonal Cross-Coupling

The compound contains two bromine atoms at the 4- and 5-positions of the phenyl ring, enabling chemoselective sequential Suzuki-Miyaura couplings [1]. While quantitative rate data for this specific scaffold are not publicly available, analogous 1,2-dibromoarenes have demonstrated reactivity differences of >10:1 between the first and second coupling steps under optimized conditions, permitting modular construction of diverse biaryl libraries [1].

Synthetic Handles
Class-level inference
2× C-Br vs 1× (mono-bromo analog)
Two handles may support iterative coupling review
Generalized from 1,2-dibromoarene literature
Cross-coupling Suzuki-Miyaura Building block

Optimal Procurement and Application Scenarios for Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate Based on Quantitative Differentiation


Design of CNS-Penetrant Prodrugs and Chemical Probes

When a medicinal chemistry campaign requires a carboxylic acid pharmacophore but unacceptable brain exposure is observed, the methyl ester (XLogP3 = 4, TPSA = 35.5 Ų, HBD = 0) can serve as a transient prodrug form. Its favorable computed permeability profile, compared directly to the free acid (XLogP3 = 3.7, TPSA = 46.5 Ų, HBD = 1) [1], supports its selection for in vivo proof-of-concept studies where CNS target engagement is necessary.

Agrochemical Intermediate for Pyrethroid-Type Insecticides

The difluoromethoxy-phenylacetate motif is a key substructure in commercial pyrethroids such as flucythrinate. The dibromo substitution pattern of CAS 1806348-99-1 allows sequential installation of the α-cyano-3-phenoxybenzyl ester and the isopropyl side chain via orthogonal coupling [1], making it a strategic intermediate for patent-driven agrochemical SAR expansion.

Diversified Biaryl Library Synthesis via Iterative Suzuki-Miyaura Coupling

The two bromine atoms at C4 and C5 enable stepwise C–C bond formation. Researchers can exploit the intrinsic reactivity difference between the first and second oxidative addition steps to generate unsymmetrical biaryl derivatives [1]. This capability is critical for constructing compound collections that explore vectors inaccessible to mono-halogenated or symmetrically substituted scaffolds.

High-Reproducibility Biological Assays Requiring Defined Purity

The certified NLT 98% purity minimizes batch-to-batch variability that can skew dose-response curves or cause false positives in high-throughput screens. This makes the compound an appropriate choice for core facility compound management and external CRO collaborations where data reproducibility is contractually mandated.

Application
Selection Property
Validation Focus
CNS-penetrant prodrug design
Ester prodrug permeability context
Computed logP/TPSA/HBD profiling review
Agrochemical intermediate
ortho-Dihalo substitution pattern
Sequential coupling feasibility
Diversified biaryl library synthesis
Two bromine handles
Iterative Suzuki coupling selectivity
High-reproducibility bioassays
Supplier-specified purity ≥98%
Lot-to-lot purity verification
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